Cas no 1804387-59-4 (Ethyl 4-bromo-2-cyano-3-fluorobenzoate)

Ethyl 4-bromo-2-cyano-3-fluorobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromo-2-cyano-3-fluorobenzoate
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- インチ: 1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(11)9(12)7(6)5-13/h3-4H,2H2,1H3
- InChIKey: NNABLKGZOAGCJD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=O)OCC)=C(C#N)C=1F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- XLogP3: 2.7
- トポロジー分子極性表面積: 50.1
Ethyl 4-bromo-2-cyano-3-fluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015018296-250mg |
Ethyl 4-bromo-2-cyano-3-fluorobenzoate |
1804387-59-4 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
Alichem | A015018296-500mg |
Ethyl 4-bromo-2-cyano-3-fluorobenzoate |
1804387-59-4 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
Alichem | A015018296-1g |
Ethyl 4-bromo-2-cyano-3-fluorobenzoate |
1804387-59-4 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
Ethyl 4-bromo-2-cyano-3-fluorobenzoate 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
Ethyl 4-bromo-2-cyano-3-fluorobenzoateに関する追加情報
Recent Advances in the Study of Ethyl 4-bromo-2-cyano-3-fluorobenzoate (CAS: 1804387-59-4)
Ethyl 4-bromo-2-cyano-3-fluorobenzoate (CAS: 1804387-59-4) is a fluorinated benzoate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibitors and other therapeutic agents. Recent studies have explored its potential in the design of novel pharmaceuticals, leveraging its unique chemical properties to enhance drug efficacy and selectivity.
One of the key areas of research involving Ethyl 4-bromo-2-cyano-3-fluorobenzoate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have utilized this compound to develop potent and selective inhibitors that target specific kinases, thereby offering promising therapeutic avenues. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of a new class of EGFR inhibitors, which showed remarkable efficacy in preclinical models of non-small cell lung cancer.
In addition to its applications in kinase inhibitor development, Ethyl 4-bromo-2-cyano-3-fluorobenzoate has also been investigated for its potential in the synthesis of fluorinated analogs of existing drugs. Fluorination is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. A study in Bioorganic & Medicinal Chemistry Letters highlighted the use of this compound to introduce fluorine atoms into the structure of a lead compound, resulting in enhanced metabolic stability and bioavailability. This approach has opened new possibilities for the optimization of drug candidates with improved therapeutic profiles.
The synthetic pathways involving Ethyl 4-bromo-2-cyano-3-fluorobenzoate have also been a subject of recent research. Advances in organic synthesis have enabled more efficient and scalable methods for the preparation of this compound, which is critical for its widespread application in drug discovery. A recent publication in Organic Process Research & Development detailed a novel catalytic method that significantly reduces the number of steps required to synthesize this intermediate, thereby improving yield and reducing production costs. Such innovations are expected to facilitate the broader adoption of this compound in pharmaceutical research and development.
Despite the promising applications of Ethyl 4-bromo-2-cyano-3-fluorobenzoate, challenges remain in its utilization. For example, the compound's reactivity and stability under various conditions require careful optimization to ensure its effective incorporation into complex synthetic routes. Ongoing research aims to address these challenges by developing more robust synthetic protocols and exploring alternative derivatives with improved properties. Collaborative efforts between academic and industrial researchers are expected to drive further advancements in this area.
In conclusion, Ethyl 4-bromo-2-cyano-3-fluorobenzoate (CAS: 1804387-59-4) represents a valuable building block in medicinal chemistry, with demonstrated utility in the synthesis of kinase inhibitors and fluorinated drug analogs. Recent studies have underscored its potential in drug discovery, while also highlighting the need for continued research to overcome existing limitations. As the field progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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